molecular formula C18H16N4O3 B6541872 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide CAS No. 1060180-12-2

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide

Cat. No. B6541872
CAS RN: 1060180-12-2
M. Wt: 336.3 g/mol
InChI Key: DEZFQNSYKJATLH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a ring structure with four carbon atoms and two nitrogen atoms . Pyrimidines are fundamental components of nucleic acids, DNA and RNA, where they pair with purines to form the structure of DNA .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrimidine ring attached to a phenyl ring and a pyridine ring. The phenyl ring has a methoxy group attached to it, and the pyrimidine ring has a ketone functional group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in acid-base reactions, and the ring structure could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the ketone could influence its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a pharmaceutical .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-15-4-2-13(3-5-15)16-10-18(24)22(12-20-16)11-17(23)21-14-6-8-19-9-7-14/h2-10,12H,11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZFQNSYKJATLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

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